molecular formula C10H12ClFO B1434958 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol CAS No. 1599828-64-4

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B1434958
CAS No.: 1599828-64-4
M. Wt: 202.65 g/mol
InChI Key: ORHWMHFVVNURKJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl group attached to a tertiary alcohol

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-8(11)5-9(7)12/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHWMHFVVNURKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene and acetone.

    Grignard Reaction: The 4-chloro-2-fluorobenzene is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent.

    Addition Reaction: The Grignard reagent is then reacted with acetone to form the desired tertiary alcohol, 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound back to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure optimal reaction rates and yields.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity, receptor binding, or alteration of cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol can be compared with similar compounds such as:

    1-(4-Chloro-2-fluorophenyl)ethanol: This compound has a similar structure but lacks the methyl group on the tertiary carbon, resulting in different chemical and physical properties.

    4-Chloro-2-fluorobenzenemethanol: This compound has a methanol group instead of the tertiary alcohol, leading to different reactivity and applications.

    4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol: This compound has a more complex structure with additional functional groups, making it suitable for different applications and studies.

The uniqueness of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which impart distinct chemical properties and reactivity.

Biological Activity

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol is an organic compound that has garnered attention for its potential biological activity. This compound, characterized by a tertiary alcohol structure with both chloro and fluorine substituents on a phenyl ring, exhibits various interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H12ClF
  • Molecular Weight : Approximately 188.66 g/mol
  • Structure : The compound features a branched alcohol structure, which influences its reactivity and biological interactions.

The biological activity of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may modulate enzyme activity or receptor binding, thereby influencing cellular signaling pathways and metabolic processes.

Key Mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes, affecting various biochemical pathways.
  • Receptor Interaction : It could bind to specific receptors, altering their activity and downstream signaling cascades.

Potential Biological Effects:

  • Antioxidant Properties : Similar compounds have shown antioxidant capabilities, which could suggest potential protective effects against oxidative stress .
  • Antimicrobial Activity : Structural analogs have been documented to exhibit antimicrobial properties, indicating that this compound may also possess similar effects.
  • Pharmaceutical Applications : Ongoing research aims to explore its potential as a pharmaceutical agent, particularly in developing new drugs targeting specific therapeutic areas.

Case Studies and Experimental Data

Research has focused on the synthesis and biological evaluation of compounds related to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-ol. Below is a summary table of relevant findings from various studies:

Study ReferenceCompoundBiological ActivityKey Findings
1-(4-Chloro-2-fluorophenyl)-2-methylpropan-2-olEnzyme modulationPotential to influence enzyme activity and cellular signaling pathways.
Analog compoundsAntioxidant activityExhibited significant antioxidant properties in vitro.
Related fluorinated compoundsAntimicrobial effectsDemonstrated efficacy against various bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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